(1S)-1-(2,5-Difluoropyridin-3-yl)-2-fluoroethanol
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Overview
Description
(1S)-1-(2,5-Difluoropyridin-3-yl)-2-fluoroethanol is a chemical compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of two fluorine atoms on the pyridine ring and an additional fluorine atom on the ethanol moiety. The stereochemistry of the compound is specified by the (1S) configuration, indicating the spatial arrangement of the atoms around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2,5-Difluoropyridin-3-yl)-2-fluoroethanol typically involves the fluorination of a pyridine derivative followed by the introduction of the ethanol group. One common method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atoms onto the pyridine ring. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(2,5-Difluoropyridin-3-yl)-2-fluoroethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the fluorine atoms, resulting in a non-fluorinated pyridine derivative.
Substitution: The fluorine atoms on the pyridine ring can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of (1S)-1-(2,5-Difluoropyridin-3-yl)-2-fluoroacetaldehyde or (1S)-1-(2,5-Difluoropyridin-3-yl)-2-fluoroacetic acid.
Reduction: Formation of (1S)-1-(2,5-Difluoropyridin-3-yl)ethanol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (1S)-1-(2,5-Difluoropyridin-3-yl)-2-fluoroethanol is used as a building block for the synthesis of more complex fluorinated compounds
Biology
In biological research, this compound is used to study the effects of fluorination on the activity of pyridine-containing biomolecules. It can serve as a probe to investigate enzyme-substrate interactions and the role of fluorine in modulating biological activity.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmaceutical intermediate. Fluorinated compounds often exhibit improved pharmacokinetic properties, such as increased metabolic stability and enhanced binding affinity to target proteins.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as fluorinated polymers and coatings. Its incorporation into polymer chains can impart desirable properties, such as increased resistance to chemical degradation and improved thermal stability.
Mechanism of Action
The mechanism of action of (1S)-1-(2,5-Difluoropyridin-3-yl)-2-fluoroethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity to these targets by forming strong hydrogen bonds and electrostatic interactions. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- (1S)-1-(2-Fluoropyridin-3-yl)-2-fluoroethanol
- (1S)-1-(2,5-Difluoropyridin-3-yl)-2-chloroethanol
- (1S)-1-(2,5-Difluoropyridin-3-yl)-2-bromoethanol
Uniqueness
(1S)-1-(2,5-Difluoropyridin-3-yl)-2-fluoroethanol is unique due to the specific arrangement of fluorine atoms on both the pyridine ring and the ethanol moiety. This configuration can result in distinct chemical and biological properties compared to other fluorinated pyridine derivatives. The presence of multiple fluorine atoms can enhance the compound’s stability and reactivity, making it a valuable tool in various scientific and industrial applications.
Properties
IUPAC Name |
(1S)-1-(2,5-difluoropyridin-3-yl)-2-fluoroethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO/c8-2-6(12)5-1-4(9)3-11-7(5)10/h1,3,6,12H,2H2/t6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKYTWCPDAYRPNS-ZCFIWIBFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(CF)O)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=NC(=C1[C@@H](CF)O)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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